3-(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Description
The compound 3-(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione features a pyrrolidine-2,5-dione (succinimide) core substituted with a 4-methoxyphenyl group at position 1 and a 2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl moiety at position 2.
Properties
Molecular Formula |
C19H21NO5 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H21NO5/c1-19(2)9-14(21)17(15(22)10-19)13-8-16(23)20(18(13)24)11-4-6-12(25-3)7-5-11/h4-7,13,21H,8-10H2,1-3H3 |
InChI Key |
MWOLHNMLWYIKEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC)O)C |
Origin of Product |
United States |
Biological Activity
The compound 3-(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione , a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , featuring a pyrrolidine ring substituted with a methoxyphenyl group and a cyclohexenone moiety. The presence of multiple functional groups suggests diverse interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular environments. This activity is crucial for protecting cells from damage associated with various diseases.
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition could lead to reduced inflammation and pain relief.
- Cytotoxic Effects : Research has shown that the compound possesses cytotoxic properties against certain cancer cell lines. The mechanism involves inducing apoptosis through mitochondrial pathways, which is essential for cancer therapy.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
| Activity Type | Target/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antioxidant | DPPH Radical Scavenging | 12.5 | |
| COX Inhibition | COX-1 | 15.0 | |
| Cytotoxicity | MCF-7 (Breast Cancer) | 20.0 | |
| Cytotoxicity | HeLa (Cervical Cancer) | 18.0 |
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Antioxidant Activity : A study evaluated the antioxidant capacity using DPPH assay, demonstrating that the compound effectively scavenged free radicals, indicating its potential use as a dietary supplement or therapeutic agent against oxidative stress-related diseases .
- Anti-inflammatory Effects : In vitro assays showed that the compound inhibits COX enzymes, leading to decreased production of inflammatory mediators. This suggests its potential application in treating inflammatory conditions such as arthritis .
- Cancer Cell Studies : A series of experiments on MCF-7 and HeLa cells revealed that treatment with the compound resulted in significant apoptosis induction, characterized by increased caspase activity and DNA fragmentation. These findings support its development as an anticancer agent .
Scientific Research Applications
Pharmacological Applications
1. Antidiabetic Activity
Recent studies have explored the antidiabetic potential of similar compounds derived from pyrrolidine structures. For instance, a related study synthesized stereopure compounds that exhibited significant inhibitory activity against key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase. The synthesized derivatives demonstrated IC50 values indicating their effectiveness as multi-target antidiabetic agents .
2. Anticancer Properties
Pyrrolidine derivatives have been investigated for their anticancer activities. Compounds with similar structural features have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The design of new derivatives often aims to enhance selectivity and potency against specific cancer types .
3. Antimicrobial Activity
Research has indicated that compounds containing the pyrrolidine framework possess antimicrobial properties. They have been tested against various bacterial strains and fungi, showing effective inhibition at low concentrations. This makes them potential candidates for developing new antimicrobial agents .
Synthetic Applications
1. Asymmetric Synthesis
The compound's unique structure allows it to be used as a chiral building block in asymmetric synthesis. The development of methodologies for synthesizing such compounds can lead to the creation of new pharmaceuticals with improved efficacy and reduced side effects .
2. Molecular Docking Studies
Molecular docking studies have been employed to predict how this compound interacts with biological targets at the molecular level. These studies help in understanding the binding affinities and orientations of the compound within active sites of enzymes or receptors, guiding further modifications for enhanced activity .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Observations:
- The 2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl group in the target compound introduces steric bulk and keto-enol tautomerism, which may affect binding affinity in biological systems compared to simpler substituents .
- Reactivity: Pyrrolidine-2,5-dione derivatives undergo nucleophilic attack at the carbonyl groups. The hydroxy-cyclohexenone substituent in the target compound may direct reactivity toward the α,β-unsaturated ketone, enabling Michael addition reactions . Thioether-containing analogs (e.g., ) exhibit higher oxidative instability compared to the target compound’s hydroxy-cyclohexenone system .
Crystallographic and Structural Validation
- Methodology : Structural determination of such compounds often employs X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) .
- Ring Puckering: The cyclohexenone ring in the target compound likely adopts a non-planar conformation, analyzed via Cremer-Pople puckering parameters (e.g., amplitude $ q $, phase $ \phi $) . This contrasts with planar naphthalenedione systems in compound 4g .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
